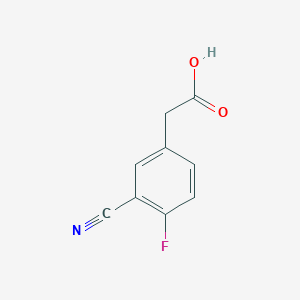

3-Cyano-4-fluorophenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-cyano-4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-8-2-1-6(4-9(12)13)3-7(8)5-11/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBONCGSXZWPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378784 | |

| Record name | 2-(3-cyano-4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519059-11-1 | |

| Record name | 2-(3-cyano-4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Cyano-4-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis protocol for 3-Cyano-4-fluorophenylacetic acid, a valuable building block in pharmaceutical and agrochemical research. The described pathway is based on established and reliable chemical transformations, offering a practical approach for laboratory-scale preparation.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process commencing from commercially available 4-fluorobenzaldehyde. The overall strategy involves the sequential introduction of the cyano and acetic acid functionalities onto the fluorinated benzene ring. The key transformations include bromination, cyanation, reduction, halogenation, another cyanation, and finally, hydrolysis.

physicochemical properties of 3-Cyano-4-fluorophenylacetic acid

An In-depth Technical Guide on the Physicochemical Properties of 3-Cyano-4-fluorophenylacetic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is fundamental. These characteristics govern a molecule's behavior, from its solubility and stability to its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed overview of the core (CAS No. 519059-11-1), a compound of interest in medicinal chemistry and materials science.

Core Physicochemical Data

The following table summarizes the key . This data, a combination of predicted and available experimental values, offers a quantitative snapshot of the compound's profile.

| Property | Value | Data Type | Source |

| Molecular Formula | C₉H₆FNO₂ | - | [1] |

| Molecular Weight | 179.15 g/mol | Calculated | [1] |

| pKa | 4.05 ± 0.10 | Predicted | [1] |

| Water Solubility | 0.39 g/L (at 25 °C) | Experimental | [1] |

| LogP (XLogP3-AA) | 1.2 | Computed | [1] |

| Topological Polar Surface Area | 61.1 Ų | Computed | [1] |

| Hydrogen Bond Acceptor Count | 4 | Computed | [1] |

| Rotatable Bond Count | 2 | Computed | [1] |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for verifying and expanding upon existing data. The following sections outline standard protocols for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.[2]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[3][4] The tube is tapped gently to ensure dense packing.[4]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.

-

Approximate Determination: A rapid heating rate (e.g., 10-20°C per minute) is used initially to determine an approximate melting range.[5] This helps to save time in subsequent, more precise measurements.

-

Precise Determination: The apparatus is allowed to cool. A new sample is then heated slowly, with the temperature ramp set to about 2°C per minute, starting from a temperature 5-10°C below the approximate melting point.[5]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[4] The procedure is repeated to ensure consistency.

Solubility Determination

Solubility is a measure of how much solute can dissolve in a given solvent and is a critical factor for drug delivery and formulation. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[6][7]

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, and non-polar solvents like hexane.[7] For acidic compounds, solubility in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH, 5% NaHCO₃) solutions is also determined to understand ionization effects.[8][9]

-

Sample Preparation: An excess amount of this compound is added to a known volume of the chosen solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A precise volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed in units such as g/L or mol/L.

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of a molecule's acidity. For a carboxylic acid, it represents the pH at which the compound exists in equal proportions of its protonated (acidic) and deprotonated (conjugate base) forms. This value is crucial for predicting a drug's absorption and distribution in the body.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if water solubility is low.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. This generates a titration curve.

-

pKa Determination: The pKa is determined from the inflection point of the resulting sigmoid curve.[11] Specifically, the pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base).

Partition Coefficient (LogP) Determination

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octan-1-ol and water.[12] The logarithm of this value, LogP, is a key measure of a molecule's lipophilicity (or hydrophobicity), which influences its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of octan-1-ol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mixed and allowed to saturate each other for at least 24 hours.[13]

-

Sample Introduction: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: The two phases are combined in a separatory funnel and shaken vigorously for a set period to facilitate the partitioning of the compound between the layers. The funnel is then left undisturbed to allow the layers to separate completely.[11]

-

Concentration Measurement: A sample is carefully taken from each phase. The concentration of the compound in both the octan-1-ol and aqueous layers is measured using an appropriate analytical method like HPLC or UV-Vis spectrophotometry.[13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.[12] The LogP is then calculated as the base-10 logarithm of P.[14]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

Caption: Workflow for Physicochemical Property Determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. athabascau.ca [athabascau.ca]

- 3. scribd.com [scribd.com]

- 4. byjus.com [byjus.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.ws [chem.ws]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. agilent.com [agilent.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 3-Cyano-4-fluorophenylacetic Acid (CAS: 519059-11-1) for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyano-4-fluorophenylacetic acid, a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document outlines its chemical properties, a detailed synthetic protocol for its utilization in the creation of potent bioactive molecules, and its role within the context of cellular signaling pathways.

Core Chemical and Physical Properties

This compound is a substituted phenylacetic acid derivative with the molecular formula C₉H₆FNO₂ and a molecular weight of 179.15 g/mol .[1] Its structure, featuring a cyano and a fluoro group on the phenyl ring, makes it a valuable intermediate in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the cyano and carboxylic acid groups provide reactive handles for further chemical modifications.[2][3]

| Property | Value | Source |

| CAS Number | 519059-11-1 | [1] |

| Molecular Formula | C₉H₆FNO₂ | [1] |

| Molecular Weight | 179.15 g/mol | [1] |

| Synonyms | (3-Cyano-4-fluorophenyl)acetic acid | [1] |

| Physical State | Solid | |

| pKa (Predicted) | 4.05 ± 0.10 | [1] |

Synthesis of Biologically Active Molecules

This compound serves as a crucial starting material for the synthesis of a variety of kinase inhibitors, including those targeting Mitogen-Activated Protein Kinase Kinase (MEK), a key component of the RAS/RAF/MEK/ERK signaling pathway.[4] The general synthetic approach involves the coupling of this compound with a substituted aniline derivative to form an amide bond. This is a common and critical reaction in the synthesis of many pharmaceutical compounds.

Experimental Protocol: Amide Coupling for the Synthesis of Kinase Inhibitor Precursors

This protocol describes a general method for the amide coupling of this compound with an aniline derivative, a foundational step in the synthesis of various kinase inhibitors.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-phenoxyaniline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add the substituted aniline (1.0 equivalent), EDC (1.2 equivalents), HOBt (0.1 equivalents), and DIPEA (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide.

This amide can then undergo further cyclization and substitution reactions to yield the final kinase inhibitor.

Application in Drug Discovery: Targeting the MEK Signaling Pathway

Substituted quinolines derived from this compound have been identified as potent inhibitors of MEK (also known as MAPKK).[4] The MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive target for therapeutic intervention.

Inhibitors synthesized using this compound have demonstrated low nanomolar IC50 values against MEK, indicating high potency.[4] By blocking the activity of MEK, these compounds can prevent the phosphorylation and activation of ERK, thereby inhibiting downstream signaling and suppressing tumor cell growth.

Below is a diagram illustrating the experimental workflow for the synthesis of a generic kinase inhibitor using this compound, and a diagram of the MEK/ERK signaling pathway, highlighting the point of inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent kinase inhibitors, particularly those targeting the MEK/ERK pathway. Its chemical properties allow for straightforward incorporation into complex molecular scaffolds, leading to the development of targeted therapies for cancer and other diseases driven by aberrant kinase signaling. The provided synthetic protocol and pathway diagrams offer a foundational understanding for researchers and drug development professionals working in this area.

References

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. nbinno.com [nbinno.com]

- 3. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]

- 4. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Cyano-4-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-fluorophenylacetic acid is a substituted phenylacetic acid derivative with potential applications in medicinal chemistry and materials science. Its structural features, including a nitrile group and a fluorine atom on the phenyl ring, make it an attractive scaffold for the synthesis of novel compounds with tailored biological activities. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and spectral characterization. As of the latest literature review, detailed studies on the specific biological activities and signaling pathway modulations of this compound are not extensively published. However, the known roles of related fluorinated phenylacetic acid derivatives in drug development suggest its potential as a valuable intermediate.[1][2]

Molecular Structure and Chemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a carboxymethyl group at position 1, a cyano group at position 3, and a fluorine atom at position 4.

Chemical Structure:

Molecular Structure of this compound

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 519059-11-1 | [3] |

| Molecular Formula | C₉H₆FNO₂ | [3] |

| Molecular Weight | 179.15 g/mol | [3] |

| IUPAC Name | 2-(3-Cyano-4-fluorophenyl)acetic acid | |

| Canonical SMILES | C1=CC(=C(C=C1CC(=O)O)C#N)F | [3] |

| InChI Key | DOBONCGSXZWPIJ-UHFFFAOYSA-N | [3] |

| Predicted pKa | 4.05 ± 0.10 | [3] |

| Predicted Solubility | 0.39 g/L (at 25 °C) | [3] |

Experimental Protocols: Synthesis

Proposed Synthetic Pathway:

General synthetic route for this compound.

General Experimental Protocol for Hydrolysis of a Benzyl Cyanide:

This protocol is adapted from the synthesis of phenylacetic acid and would require optimization for the specific substrate.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the starting material, 3-cyano-4-fluorobenzyl cyanide, is mixed with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

Heating: The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Acidic Hydrolysis: After cooling, the reaction mixture is poured into cold water. The resulting precipitate of this compound is collected by filtration.

-

Basic Hydrolysis: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The precipitate is then collected by filtration.

-

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system to yield the final product.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of similar compounds, the expected spectral characteristics can be predicted.[6][7][8]

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing cyano group and the electronegative fluorine atom.

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the substituents, and distinct signals are expected for the carboxylic acid carbon, the methylene carbon, and the nitrile carbon.[9][10][11]

4.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[12]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| C-H stretch (Aromatic) | 3100-3000 |

| C-H stretch (Aliphatic) | 3000-2850 |

| C≡N stretch (Nitrile) | 2260-2220 |

| C=O stretch (Carboxylic Acid) | 1725-1700 |

| C=C stretch (Aromatic) | 1600-1450 |

| C-F stretch | 1250-1000 |

4.4. Mass Spectrometry

The mass spectrum of this compound is expected to show the molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments.[13][14]

Biological Activity and Applications

While specific biological data for this compound is limited in the public domain, related fluorinated phenylacetic acid derivatives are known to be important intermediates in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates. The cyano group can also be a key pharmacophore or a precursor for other functional groups.

Given the lack of specific data, a logical workflow for investigating the biological potential of this compound is proposed below.

Proposed workflow for biological evaluation.

Conclusion

This compound is a chemical compound with significant potential as a building block in the development of new pharmaceuticals and functional materials. While comprehensive data on its biological activity is not yet available, its structural relationship to known bioactive molecules suggests that it is a promising candidate for further investigation. This guide provides a summary of its known properties and a framework for its synthesis and characterization, intended to support researchers in their exploration of this and related compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 5. Novel cyanide-hydrolyzing enzyme from Alcaligenes xylosoxidans subsp. denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Fluoroacetic acid [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on the Solubility of 3-Cyano-4-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 3-Cyano-4-fluorophenylacetic acid (CAS No. 519059-11-1). Recognizing the limited publicly available quantitative data for this compound, this document also furnishes detailed experimental protocols for determining its solubility, empowering researchers to generate critical data for their specific applications in drug development and other scientific endeavors.

Introduction to this compound

This compound is a substituted phenylacetic acid derivative. Its chemical structure, featuring a cyano and a fluoro group on the phenyl ring, suggests it possesses physicochemical properties relevant to pharmaceutical and chemical research. The molecular formula is C₉H₆FNO₂, and the molecular weight is 179.15 g/mol . A precise understanding of its solubility is crucial for applications such as reaction chemistry, formulation development, and bioavailability studies.

Available Solubility Data

Publicly accessible, peer-reviewed solubility data for this compound in a comprehensive range of solvents is notably scarce. The available information provides a preliminary indication of its solubility in aqueous media at ambient temperature.

Table 1: Quantitative Aqueous Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility | Original Description | Source |

| Water | 25 | 0.39 g/L | Very 微溶 (Very slightly soluble) | [1] |

| Water | Not Specified | 0.517 mg/mL (0.517 g/L) | Not Applicable | [2] |

A Safety Data Sheet (SDS) for the compound explicitly states "No data available" for key metrics such as water solubility and the partition coefficient, further highlighting the data gap.[3]

Experimental Protocols for Solubility Determination

To address the lack of extensive solubility data, this section provides detailed methodologies for common experimental techniques used to determine the solubility of organic compounds.

The shake-flask method is a widely accepted technique for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The equilibration time can vary, but 24 to 72 hours is typical to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample at a high speed to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Calculation: The determined concentration represents the solubility of the compound in the chosen solvent at that specific temperature.

For early-stage drug discovery, kinetic solubility measurements are often employed for rapid assessment. These methods typically involve the precipitation of the compound from a stock solution.

Methodology (DMSO Stock Solution Approach):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Dilution: Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Incubation: Allow the solution to incubate for a short period (e.g., 1-2 hours).

-

Precipitate Detection: Measure the turbidity of the solution using a nephelometer or assess the concentration of the compound remaining in solution after filtration or centrifugation using techniques like HPLC or UV-Vis spectroscopy.

Visualizing Experimental Workflows and Influencing Factors

To further aid researchers, the following diagrams illustrate a typical experimental workflow for solubility determination and the key factors that influence the solubility of a compound like this compound.

Caption: Experimental workflow for the shake-flask solubility method.

References

Spectroscopic Analysis of 3-Cyano-4-fluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-fluorophenylacetic acid is a substituted phenylacetic acid derivative of interest in medicinal chemistry and drug development. Its structural features, including a cyano group, a fluorine atom, and a carboxylic acid moiety on a phenylacetic acid scaffold, suggest potential applications as a building block in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound, outlines general experimental protocols for these analyses, and presents a standardized workflow for the spectroscopic characterization of chemical compounds.

Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted and expected spectroscopic data based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.8-8.0 | Multiplet | 1H | Ar-H |

| ~7.6-7.8 | Multiplet | 1H | Ar-H |

| ~7.3-7.5 | Multiplet | 1H | Ar-H |

| ~3.7 | Singlet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | -COOH |

| ~160-165 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~135-140 | Ar-C |

| ~130-135 | Ar-CH |

| ~120-125 | Ar-CH |

| ~115-120 (d) | Ar-C-CN |

| ~115-120 | -C≡N |

| ~110-115 (d) | Ar-CH |

| ~40 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~2230 | Medium | C≡N stretch (Nitrile) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1200 | Strong | C-F stretch (Aromatic) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 179.04 | [M]⁺ (Molecular Ion) |

| 134.03 | [M - COOH]⁺ |

| 107.03 | [M - CH₂COOH]⁺ |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Both positive and negative ion modes can be used to obtain comprehensive information.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The tabulated data, while based on predictions, offers valuable guidance for researchers in identifying and characterizing this compound. The outlined experimental protocols and the generalized workflow for spectroscopic analysis serve as a practical reference for professionals engaged in drug discovery and chemical research, ensuring a systematic and comprehensive approach to compound characterization. For definitive structural confirmation, it is always recommended to acquire and interpret experimental spectra for the specific sample under investigation.

An In-depth Technical Guide to the Synthesis of 3-Cyano-4-fluorophenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of key derivatives of 3-Cyano-4-fluorophenylacetic acid, a versatile building block in medicinal chemistry. The document details the primary synthetic routes for preparing ester and amide derivatives, including detailed experimental protocols and structured data for comparative analysis.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its derivatives are of significant interest in drug discovery due to the presence of the cyano and fluoro groups, which can modulate the physicochemical and pharmacological properties of lead compounds. This guide focuses on the two primary classes of derivatives: esters and amides, which are fundamental for further molecular elaboration.

Synthesis of this compound Derivatives

The primary functional group for derivatization on this compound is the carboxylic acid moiety. This allows for the straightforward synthesis of esters and amides through well-established chemical transformations.

Ester Derivatives

Ester derivatives of this compound are commonly synthesized via Fischer esterification. This method involves the acid-catalyzed reaction of the carboxylic acid with an alcohol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol) which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 5 mol%), to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or distillation.

| Derivative Name | Alcohol Used | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H NMR, ¹³C NMR, IR) |

| Methyl 2-(3-cyano-4-fluorophenyl)acetate | Methanol | H₂SO₄ | 4 | 85-95 | N/A (Liquid) | ¹H NMR: δ ~3.7 (s, 3H, OCH₃), ~3.8 (s, 2H, CH₂), 7.2-7.8 (m, 3H, Ar-H). |

| Ethyl 2-(3-cyano-4-fluorophenyl)acetate | Ethanol | H₂SO₄ | 6 | 80-90 | N/A (Liquid) | ¹H NMR: δ ~1.2 (t, 3H, CH₃), ~4.1 (q, 2H, OCH₂), ~3.8 (s, 2H, CH₂), 7.2-7.8 (m, 3H, Ar-H). |

Amide Derivatives

Amide derivatives are synthesized by coupling this compound with a primary or secondary amine. This can be achieved through various methods, including the use of coupling agents or the conversion of the carboxylic acid to a more reactive species like an acyl chloride.

-

Reaction Setup: Dissolve this compound (1.0 eq) in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add a coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous solution of a weak acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

-

Acyl Chloride Formation: In a flask, suspend or dissolve this compound (1.0 eq) in an inert solvent like dichloromethane. Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction. Stir the mixture at room temperature or gentle reflux until the reaction is complete (cessation of gas evolution). Remove the excess SOCl₂ under reduced pressure.

-

Amidation: Dissolve the crude acyl chloride in a fresh portion of an inert solvent. In a separate flask, dissolve the desired amine (1.1 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in the same solvent. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 1-4 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

| Derivative Name | Amine Used | Coupling Method | Reaction Time (h) | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H NMR, ¹³C NMR, IR) |

| N-Benzyl-2-(3-cyano-4-fluorophenyl)acetamide | Benzylamine | HATU | 3 | 90-98 | 125-127 | ¹H NMR: δ ~3.7 (s, 2H, CH₂CO), ~4.4 (d, 2H, NCH₂), 7.2-7.8 (m, 8H, Ar-H), ~8.5 (br s, 1H, NH). |

| 2-(3-Cyano-4-fluorophenyl)-1-(morpholino)ethan-1-one | Morpholine | Acyl Chloride | 2 | 88-95 | 110-112 | ¹H NMR: δ ~3.6-3.8 (m, 8H, morpholine-H), ~3.9 (s, 2H, CH₂), 7.2-7.8 (m, 3H, Ar-H). |

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of ester and amide derivatives of this compound.

Caption: General workflow for Fischer esterification.

Caption: Amide synthesis workflow using a coupling agent.

Conclusion

This guide outlines reliable and adaptable protocols for the synthesis of ester and amide derivatives of this compound. The provided methodologies and structured data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the efficient production and evaluation of novel compounds based on this versatile scaffold. The experimental conditions can be further optimized depending on the specific substrates and desired scale of the reaction.

A Technical Guide to 3-Cyano-4-fluorophenylacetic Acid for Researchers and Drug Development Professionals

An In-depth Overview of a Key Pharmaceutical Intermediate

Introduction

3-Cyano-4-fluorophenylacetic acid, with a CAS number of 519059-11-1, is a substituted phenylacetic acid derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its unique trifunctionalized aromatic ring, featuring fluoro, cyano, and acetic acid moieties, makes it a versatile intermediate for creating complex molecular architectures. This technical guide provides a comprehensive overview of its commercial availability, synthesis, quality control, and its role in drug discovery and development for researchers, scientists, and drug development professionals.

Commercial Availability

A range of chemical suppliers offer this compound, catering to both research and development as well as larger-scale manufacturing needs. The availability, purity, and pricing can vary among suppliers. Below is a summary of some commercial sources for this compound.

| Supplier | Purity | Available Quantities | Price (USD) |

| Key Organics | >95% | 0.25 g, 1 g, 5 g | ~ |

| Parchem | Inquiry | Bulk and specialty quantities | Inquiry[4] |

| Sigma-Aldrich | 97% | Inquiry | Inquiry[5] |

| Chem-Impex | ≥ 98% (GC) | 5g, 25g | $50.18, $170.76 (for 3-Fluorophenylacetic acid) |

| Matrix Scientific | Inquiry | Inquiry | Inquiry |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a general synthetic approach can be extrapolated from related transformations. A plausible synthetic route could involve the hydrolysis of a corresponding phenylacetonitrile precursor.

A general experimental workflow for such a synthesis is outlined below. It is important to note that this is a generalized procedure and would require optimization for safety and yield.

References

Navigating the Synthesis and Handling of 3-Cyano-4-fluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, synthesis, and analysis of 3-Cyano-4-fluorophenylacetic acid (CAS No. 519059-11-1), a key intermediate in contemporary drug discovery and development. The strategic incorporation of fluorine and cyano moieties into phenylacetic acid frameworks offers unique physicochemical properties that are increasingly leveraged to enhance the efficacy and pharmacokinetic profiles of novel therapeutic agents. This document is intended to serve as an in-depth resource, consolidating critical data and methodologies to ensure the safe and effective utilization of this compound in a laboratory setting.

Safety and Hazard Information

The safe handling of this compound is paramount. Based on available safety data sheets, this compound is classified as hazardous. The following tables summarize the GHS classifications and precautionary statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Table 2: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash hands thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330 | Rinse mouth. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed synthetic route to phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile). The following is a generalized experimental protocol based on established methods for similar compounds.

Reaction Scheme:

Caption: General synthesis route to this compound.

Materials:

-

3-Cyano-4-fluorophenylacetonitrile

-

Sulfuric acid (concentrated) or Sodium hydroxide

-

Deionized water

-

Diethyl ether or other suitable organic solvent

-

Hydrochloric acid (for acidification if using basic hydrolysis)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure (Acid-Catalyzed Hydrolysis):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Cyano-4-fluorophenylacetonitrile.

-

Slowly add a mixture of sulfuric acid and water. The reaction can be exothermic, so cooling may be necessary.

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water or an alcohol/water mixture) to afford pure this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A general HPLC method for the analysis of fluorophenylacetic acid isomers can be adapted for this compound.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is commonly used.

-

Detection: UV detection at a wavelength of approximately 264 nm is appropriate for the aromatic system.

-

Flow Rate: A standard flow rate of 1.0 mL/min can be used.

This method should provide good separation and quantification of the target compound. Method development and optimization will be necessary to achieve the best results.

Applications in Drug Development

While specific biological activities and signaling pathways for this compound are not extensively reported in publicly available literature, the general class of fluorinated phenylacetic acids serves as crucial intermediates in the synthesis of various pharmaceuticals. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The workflow for utilizing such an intermediate in a drug discovery program is outlined below.

Caption: A generalized workflow for the use of an intermediate in drug discovery.

Reactivity and Incompatibilities

This compound is a carboxylic acid and will exhibit typical reactivity. It is incompatible with strong oxidizing agents and strong bases. Contact with bases will cause an exothermic neutralization reaction.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug development. A thorough understanding of its handling, safety precautions, and synthetic methodologies is essential for its effective and safe use. While its specific biological targets and mechanisms of action are not yet fully elucidated in the public domain, its structural motifs suggest significant potential for the development of novel therapeutics. Researchers are encouraged to conduct their own biological evaluations to explore the full potential of this and related compounds.

Methodological & Application

Application Notes and Protocols: 3-Cyano-4-fluorophenylacetic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-fluorophenylacetic acid is a valuable synthetic building block in modern organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a cyano group, a fluorine atom, and a carboxylic acid moiety on a phenyl ring, offers a versatile platform for the synthesis of complex and biologically active molecules. The presence of the electron-withdrawing cyano and fluoro groups can significantly influence the physicochemical properties of the final compounds, such as metabolic stability, binding affinity, and lipophilicity, making this reagent particularly attractive for the development of novel therapeutics.

This document provides detailed application notes on the utility of this compound and a representative experimental protocol for its use in the synthesis of amide derivatives, a common structural motif in many pharmaceutical agents.

Key Applications

The primary application of this compound lies in its role as a precursor for the synthesis of a wide range of bioactive molecules, including but not limited to:

-

Kinase Inhibitors: The cyano group can act as a key interaction point (e.g., a hydrogen bond acceptor) within the active site of various kinases. Phenylacetic acid derivatives are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors and other targeted therapies for autoimmune diseases and cancer.[1][2]

-

Enzyme Inhibitors: The structural features of this compound make it an ideal starting material for the development of various enzyme inhibitors, where precise molecular recognition is critical for therapeutic efficacy.

-

Agrochemicals: Similar to its applications in pharmaceuticals, this building block can be utilized in the synthesis of novel pesticides and herbicides.

The fluorophenylacetic acid scaffold is a key component in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The fluorine atom can enhance the pharmacological properties of the final compound.

Data Presentation

While specific quantitative data for reactions involving this compound is highly dependent on the specific substrates and reaction conditions, the following table provides a general overview of the reagents commonly used in the amide coupling reactions discussed in the protocol below.

| Reagent/Parameter | Role | Typical Molar Equivalence (relative to carboxylic acid) | Notes |

| Amine | Nucleophile | 1.0 - 1.2 | The specific amine will determine the final product. |

| Coupling Agent (e.g., EDC, HATU) | Carboxylic Acid Activator | 1.1 - 1.5 | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are common choices. HATU is often preferred for its efficiency and lower risk of side reactions.[3] |

| Additive (e.g., HOBt) | Reduces side reactions | 1.0 - 1.2 | HOBt (Hydroxybenzotriazole) is often used in conjunction with carbodiimide coupling agents like EDC to suppress racemization and improve reaction efficiency. |

| Base (e.g., DIPEA, Et3N) | Acid Scavenger | 2.0 - 3.0 | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) are used to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt. |

| Solvent | Reaction Medium | - | Anhydrous polar aprotic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (ACN) are typically used. |

| Temperature | Reaction Condition | 0 °C to room temperature | The reaction is often initiated at a lower temperature (0 °C) and then allowed to warm to room temperature. |

| Reaction Time | Reaction Condition | 2 - 24 hours | The reaction progress is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

Experimental Protocols

Representative Protocol: Amide Coupling of this compound with a Primary Amine

This protocol describes a general procedure for the synthesis of an N-substituted-2-(3-cyano-4-fluorophenyl)acetamide. This is a foundational reaction for incorporating the 3-cyano-4-fluorophenylacetyl moiety into a target molecule. The synthesis of Tofacitinib, a JAK inhibitor, involves a similar coupling of cyanoacetic acid with a piperidine derivative.[4][5]

Materials:

-

This compound

-

Primary amine of choice (e.g., benzylamine as a model)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvent system for column chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the acid in anhydrous DCM.

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add the primary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

-

Activation and Coupling: Slowly add EDC (1.2 eq) to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2-(3-cyano-4-fluorophenyl)acetamide.

-

Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

Visualizations

Caption: General workflow for the amide coupling of this compound.

Caption: Rationale for using this compound in drug discovery.

References

- 1. Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of cyano-substituted 2,4-diarylaminopyrimidines as potent JAK3 inhibitors for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google Patents [patents.google.com]

- 5. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]

Application Notes and Protocols: 3-Cyano-4-fluorophenylacetic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-fluorophenylacetic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapies, most notably kinase inhibitors. The presence of the cyano and fluoro groups on the phenyl ring offers unique electronic properties and potential for specific interactions with biological targets. This document provides an overview of its application, focusing on its relevance in the development of Janus kinase (JAK) inhibitors, with a specific focus on the therapeutic agent, Tofacitinib.

Application in Kinase Inhibitor Synthesis

The cyanophenylacetic acid moiety is a key structural feature in a variety of kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, while the fluorine atom can enhance binding affinity and modulate physicochemical properties such as metabolic stability and membrane permeability.

Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is essential for mediating cellular responses to a wide range of cytokines and growth factors, playing a pivotal role in immune function and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.

Tofacitinib is an orally administered JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. It functions by inhibiting JAK enzymes, thereby modulating the signaling of various cytokines involved in inflammation. The chemical structure of Tofacitinib features a cyanoacetamide group, highlighting the importance of the cyanoacetyl moiety in its biological activity. While a direct synthetic route from this compound to Tofacitinib is not extensively documented in publicly available literature, the structural similarity suggests its potential as a key precursor for the acylating agent used in the final steps of synthesis.

Quantitative Data: Biological Activity of Tofacitinib

The following table summarizes the inhibitory activity of Tofacitinib against the Janus kinase family.

| Kinase | IC50 (nM) | Reference |

| JAK1 | 1.3 | [1] |

| JAK2 | 0.26 | [1] |

| JAK3 | 0.2 | [1] |

| TYK2 | - | - |

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Tofacitinib exerts its therapeutic effect by inhibiting the kinase activity of JAKs, thus interrupting this signaling cascade.

JAK-STAT Signaling Pathway and Tofacitinib Inhibition.

Experimental Protocols

Representative Protocol: Acylation of (3R,4R)-N,4-dimethylpiperidin-3-amine derivative with a Cyanoacetic Acid Derivative

This protocol describes the final amide bond formation step in the synthesis of Tofacitinib. It is hypothesized that this compound could be converted to a suitable activated derivative (e.g., acyl chloride or active ester) to be used in a similar transformation.

Materials:

-

(3R,4R)-methyl-((1-(phenylmethyl)-4-methylpiperidin-3-yl)methyl)amine (or a deprotected amine precursor)

-

Ethyl cyanoacetate (or an activated derivative of this compound)

-

Coupling agent (e.g., EDC, HATU)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)

Procedure:

-

Reaction Setup: To a solution of the piperidine amine derivative (1 equivalent) in anhydrous DMF, add the cyanoacetic acid derivative (1.1 equivalents) and a coupling agent such as HATU (1.2 equivalents).

-

Base Addition: Add DIPEA (3 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired acylated product.

Hypothetical workflow for the synthesis of a Tofacitinib analogue.

Conclusion

This compound represents a key building block for the synthesis of medicinally important compounds, particularly kinase inhibitors. Its utility is exemplified by its potential role in the synthesis of JAK inhibitors like Tofacitinib. The provided data and protocols offer a foundation for researchers to explore the applications of this versatile molecule in drug discovery and development. Further investigation into novel synthetic routes and the biological evaluation of new derivatives based on this scaffold is warranted.

References

Application Notes and Protocols for the Quantification of 3-Cyano-4-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Cyano-4-fluorophenylacetic acid in various sample matrices. The protocols described herein are intended as a guide and may require optimization for specific applications.

Overview

This compound is a chemical intermediate that may be used in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this compound is crucial for process control, quality assurance, and stability testing. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a protocol for a stability-indicating assay is provided.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The methodology is adapted from established procedures for similar fluorophenylacetic acid isomers.[1][2]

Experimental Protocol

2.1.1. Sample Preparation

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

-

Sample Solution (Bulk Drug): Accurately weigh approximately 10 mg of the sample, dissolve it in a 100 mL volumetric flask with the diluent, and sonicate for 10 minutes.

-

Sample Solution (Formulation): For a formulated product, take a representative sample equivalent to 10 mg of the active ingredient, disperse it in the diluent in a 100 mL volumetric flask, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before analysis.

2.1.2. Chromatographic Conditions

A reverse-phase HPLC method is proposed for the separation and quantification.

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (40:60 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| UV Detection | 264 nm[1] |

| Run Time | 10 minutes |

Data Presentation

Table 1: Hypothetical HPLC-UV Method Validation Data

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 50 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

Experimental Workflow

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the detection and quantification of this compound in complex matrices where higher selectivity is required. Derivatization is often necessary for acidic compounds to improve their volatility and chromatographic performance.[3][4]

Experimental Protocol

3.1.1. Sample Preparation and Derivatization

-

Extraction: For complex matrices like biological samples, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte.[5][6][7]

-

Derivatization:

-

Evaporate the extracted sample to dryness under a stream of nitrogen.

-

Add 100 µL of a derivatizing agent (e.g., pentafluorobenzyl bromide) and a catalyst.

-

Heat the mixture at 60°C for 30 minutes.[3]

-

After cooling, reconstitute the sample in a suitable solvent like ethyl acetate.

-

-

Standard Preparation: Prepare calibration standards of the derivatized analyte in the same manner.

3.1.2. GC-MS Conditions

| Parameter | Condition |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |

| MS Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Mode | Selected Ion Monitoring (SIM) of characteristic ions |

Data Presentation

Table 2: Hypothetical GC-MS Method Validation Data

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Range | 10 - 500 ng/mL |

| Limit of Detection (LOD) | 2 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Precision (%RSD) | < 5.0% |

| Accuracy (% Recovery) | 95.0 - 105.0% |

Experimental Workflow

Caption: GC-MS analysis workflow for this compound.

Stability-Indicating Assay Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[8][9][10] The HPLC-UV method described in section 2 can be validated as a stability-indicating assay.

Protocol for Forced Degradation Studies

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the drug substance.

-

Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.

-

Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for HPLC analysis. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and the peak purity of the parent compound can be demonstrated.

Data Presentation

Table 3: Hypothetical Forced Degradation Results

| Stress Condition | % Degradation of Parent Compound | Observations |

| Acid Hydrolysis | 15% | One major degradation peak observed |

| Base Hydrolysis | 25% | Two major degradation peaks observed |

| Oxidative Degradation | 10% | Minor degradation peaks observed |

| Thermal Degradation | 5% | Minimal degradation |

| Photolytic Degradation | 8% | One minor degradation peak observed |

Logical Relationship Diagram

References

- 1. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 2. sielc.com [sielc.com]

- 3. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. env.go.jp [env.go.jp]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. kinampark.com [kinampark.com]

- 9. sepanalytical.com [sepanalytical.com]

- 10. ijcrt.org [ijcrt.org]

Application Note: HPLC Analysis of 3-Cyano-4-fluorophenylacetic Acid

Abstract

This application note presents a sensitive and reliable method for the quantitative analysis of 3-Cyano-4-fluorophenylacetic acid in bulk drug substances and formulation samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is accurate, precise, and specific, making it suitable for quality control and research and development purposes in the pharmaceutical industry.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. A robust analytical method is crucial for ensuring the quality and purity of this starting material and its subsequent products. This document provides a detailed protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation, and method validation parameters.

Experimental

2.1. Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (analytical grade)

-

This compound reference standard

-

2.2. Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 50:50 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Run Time | 10 minutes |

Protocols

3.1. Standard Solution Preparation

-

Accurately weigh about 10 mg of this compound reference standard.

-

Transfer it into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a standard stock solution of 100 µg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL for linearity assessment.

3.2. Sample Solution Preparation

-

Accurately weigh a quantity of the sample equivalent to 10 mg of this compound.

-

Transfer it into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

3.3. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 20 µg/mL standard solution five times and evaluate the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% |

Method Validation Summary

The analytical method was validated according to ICH guidelines. The results are summarized below.

4.1. Linearity

The linearity of the method was established by analyzing a series of standard solutions.

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 25,123 |

| 5 | 124,987 |

| 10 | 250,543 |

| 20 | 501,234 |

| 50 | 1,253,098 |

| Correlation Coefficient (r²) | 0.9998 |

4.2. Precision

The precision of the method was evaluated by analyzing six replicate preparations of the sample at the target concentration.

| Parameter | % RSD |

| Repeatability | 0.85 |

| Intermediate Precision | 1.12 |

4.3. Accuracy

The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a placebo matrix.

| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 16 | 15.8 | 98.75 |

| 100% | 20 | 20.1 | 100.5 |

| 120% | 24 | 23.8 | 99.17 |

4.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Value (µg/mL) |

| LOD | 0.15 |

| LOQ | 0.50 |

Visualization of Experimental Workflow

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Cyano-4-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of heterocyclic compounds, specifically focusing on the plausible conversion of 3-Cyano-4-fluorophenylacetic acid to 6-fluoro-3,4-dihydro-2H-quinazolin-4-one. This transformation is of significant interest in medicinal chemistry, as the quinazolinone scaffold is a core component of numerous therapeutic agents, including kinase inhibitors. The protocols provided are based on established chemical transformations and offer a starting point for laboratory synthesis and further exploration.

Introduction

This compound is a valuable starting material for the synthesis of various heterocyclic structures due to its reactive cyano and carboxylic acid functionalities. The presence of a fluorine atom can also impart desirable pharmacokinetic properties to the final compounds. This document outlines a proposed two-step synthesis to convert this compound into a quinazolinone derivative, a privileged scaffold in drug discovery. The synthesis involves an initial reduction of the cyano group to an amine, followed by a cyclization reaction to form the heterocyclic ring.

Proposed Synthetic Pathway

The synthesis of 6-fluoro-3,4-dihydro-2H-quinazolin-4-one from this compound is proposed to proceed via a two-step sequence:

-

Reduction of the Cyano Group: The aromatic nitrile is selectively reduced to a primary amine in the presence of the acetic acid side chain. Catalytic hydrogenation is a suitable method for this transformation.

-

Cyclization to form the Quinazolinone Ring: The resulting 2-(2-amino-5-fluorophenyl)acetic acid intermediate is then cyclized using a one-carbon source, such as formamide, to yield the desired quinazolinone.